molecular formula C11H13BrO3 B185380 3-Bromo-4-isobutoxybenzoic acid CAS No. 881583-05-7

3-Bromo-4-isobutoxybenzoic acid

Cat. No.: B185380
CAS No.: 881583-05-7
M. Wt: 273.12 g/mol
InChI Key: NTAPCKAPRLFNDG-UHFFFAOYSA-N
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Description

3-Bromo-4-isobutoxybenzoic acid is an organic compound with the molecular formula C11H13BrO3 and a molecular weight of 273.12 g/mol It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the third position and an isobutoxy group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-isobutoxybenzoic acid typically involves the bromination of 4-isobutoxybenzoic acid. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions include maintaining a controlled temperature and ensuring the proper molar ratios of reactants to achieve high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and efficiency. The product is then purified through crystallization or distillation techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-isobutoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Bromo-4-isobutoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-isobutoxybenzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine and isobutoxy groups play crucial roles in its reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-4-isobutoxybenzoic acid is unique due to the presence of both bromine and isobutoxy groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

3-bromo-4-(2-methylpropoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-7(2)6-15-10-4-3-8(11(13)14)5-9(10)12/h3-5,7H,6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTAPCKAPRLFNDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10474258
Record name 3-bromo-4-isobutoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881583-05-7
Record name 3-bromo-4-isobutoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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